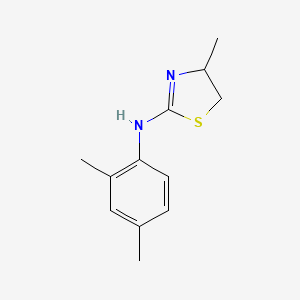

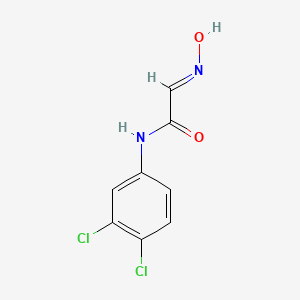

![molecular formula C21H24N2O B2407026 N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide CAS No. 852137-75-8](/img/structure/B2407026.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of DIM-5 involves several steps, including the condensation of 5-nitroindole with dimethylamine and subsequent reduction of the nitro group to an amino group. The resulting intermediate is then coupled with phenylacetic acid to obtain DIM-5. A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed .Molecular Structure Analysis

The molecule contains a total of 43 atom(s). There are 20 Hydrogen atom(s), 19 Carbon atom(s), 2 Nitrogen atom(s) and 2 Oxygen atom(s) . The Benzyl N-[(1,2-dimethylindol-5-yl)methyl]carbamate molecule contains a total of 45 bond(s). There are 25 non-H bond(s), 17 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), and 1 Pyrrole(s) .Applications De Recherche Scientifique

Synthesis of Key Intermediates

Synthesis of N-Methyl-N-[(1S)-1-[(3R)-Pyrrolidin-3-Yl]Ethyl]Amine N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a key intermediate in the synthesis of premafloxacin, an antibiotic developed for use against veterinary pathogens. The process involves a stereoselective alkylation leading to a specific 3-allyl-1,4-dimethylazetidin-2-one compound (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Cardiac Myosin Activation

Design and Synthesis of Sulfonamidophenylethylamides as Novel Cardiac Myosin Activator A study on sulfonamidophenylethylamide analogues demonstrated their potential as cardiac myosin activators. The research identified specific compounds that showed significant effects in both in vitro and in vivo studies, suggesting their utility in treating systolic heart failure (Manickam et al., 2019).

Neurokinin-1 Receptor Antagonist Development

An Orally Active, Water-Soluble Neurokinin-1 Receptor Antagonist A study focusing on the development of a neurokinin-1 receptor antagonist revealed the synthesis of a compound with high solubility and efficacy in pre-clinical tests relevant to emesis and depression treatment (Harrison et al., 2001).

Anticonvulsant and Neuroprotective Effects

Design, Synthesis and Evaluation of N-(Substituted Benzothiazol-2-Yl)Amides Research on a series of N-(substituted benzothiazol-2-yl)amide derivatives highlighted their potential as anticonvulsants and neuroprotective agents. One compound, in particular, showed promising results in reducing the levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), indicating a potential lead for safer and effective anticonvulsants with neuroprotective effects (Hassan, Khan, & Amir, 2012).

Metal-Free Oxidative 1,2-Arylmethylation Cascades

Metal-Free Oxidative 1,2-Arylmethylation Cascades of N-(Arylsulfonyl)Acrylamides This study presented a metal-free oxidative 1,2-arylmethylation cascade of N-(arylsulfonyl)acrylamides, a significant step in synthesizing 2,2-disubstituted-N-arylbutanamides. This process allows for the formation of two new C-C bonds, showcasing an efficient and versatile approach for synthesizing complex molecular structures (Tan, Song, Hu, & Li, 2016).

Propriétés

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXJGNMXYQMLKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

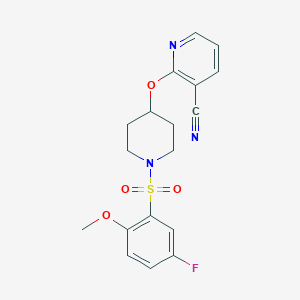

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2406946.png)

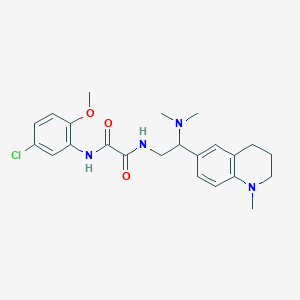

![N-{2-[2-(pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethyl}prop-2-enamide](/img/structure/B2406948.png)

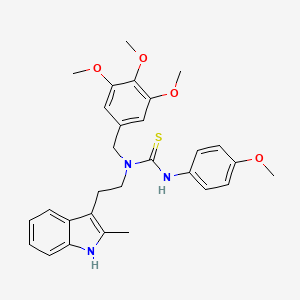

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2406952.png)

![3,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406954.png)

![N-[5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2406955.png)

![Benzenesulfonamide, N-[(1S,2S)-2-[[[[(1S,2S)-2-(dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)-](/img/structure/B2406959.png)

![(E)-4-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2406960.png)